An In-depth Technical Guide to 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (CAS No. 124750-53-4)
An In-depth Technical Guide to 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (CAS No. 124750-53-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans. This document details its chemical and physical properties, provides insights into its synthesis and its crucial role in the manufacturing of widely prescribed antihypertensive drugs such as Losartan and Candesartan. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and the relevant biological signaling cascade are presented to support researchers and professionals in the field of drug development.
Introduction
5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, with CAS number 124750-53-4, is a complex organic molecule that serves as a pivotal building block in the pharmaceutical industry.[1][2] Its structure, featuring a biphenyl backbone, a tetrazole ring, and a trityl protecting group, makes it an ideal precursor for the synthesis of various sartan drugs.[3] These drugs are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor, playing a critical role in the management of hypertension and other cardiovascular diseases.[4] Understanding the chemistry, synthesis, and handling of this intermediate is therefore essential for pharmaceutical chemists and process development scientists.
Chemical and Physical Properties
The fundamental physicochemical properties of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole are summarized in the table below. These properties are crucial for its handling, characterization, and use in synthetic processes.
| Property | Value | Reference(s) |
| CAS Number | 124750-53-4 | [1] |
| Molecular Formula | C₃₃H₂₆N₄ | [1] |
| Molecular Weight | 478.59 g/mol | [1] |
| Appearance | Off-white to white solid | [1] |
| Melting Point | 166-169 °C | [1] |
| Boiling Point | 681.6 ± 65.0 °C (Predicted) | [1] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform | [1] |
| Storage Temperature | Inert atmosphere, Room Temperature | [1] |
Role in SARTAN Synthesis
5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole is a central intermediate in the synthesis of several sartan drugs. The trityl group serves as a protecting group for the tetrazole ring, preventing unwanted side reactions during subsequent synthetic transformations. The methyl group on the biphenyl moiety is a key functional handle that is typically halogenated to allow for the attachment of the imidazole-containing side chain characteristic of many sartans.
Below is a logical workflow illustrating the synthetic route from the starting biphenyl nitrile to Losartan, highlighting the position of the title compound.
Figure 1: Synthetic pathway to Losartan.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole and its subsequent conversion to a key downstream intermediate. These protocols are based on information compiled from various sources, including patent literature, and should be adapted and optimized for specific laboratory conditions.
Synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
This synthesis involves two main steps: the formation of the tetrazole ring from the corresponding nitrile, followed by the protection of the tetrazole with a trityl group.
Step 1: Synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole
-
Reactants: 4'-Methyl-2-cyanobiphenyl, Sodium Azide, and a catalyst such as Ammonium Chloride or an organotin compound.
-
Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4'-Methyl-2-cyanobiphenyl in DMF, add sodium azide and the catalyst.
-
Heat the reaction mixture at an elevated temperature (typically >100 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cool the reaction mixture and pour it into an acidic aqueous solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole.
-
Step 2: Trityl Protection
-
Reactants: 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole, Trityl Chloride.
-
Base: A non-nucleophilic base such as Triethylamine or Diisopropylethylamine (DIPEA).
-
Solvent: A suitable organic solvent like Dichloromethane (DCM) or Acetone.[1]
-
Procedure:
-
Dissolve 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole in the chosen solvent.
-
Add the base, followed by the dropwise addition of a solution of trityl chloride in the same solvent.[1]
-
Stir the reaction mixture at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.[1]
-
Bromination of the Methyl Group
-
Reactants: 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, N-Bromosuccinimide (NBS).
-
Initiator: A radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.
-
Solvent: A non-polar solvent such as Carbon Tetrachloride or Cyclohexane.
-
Procedure:
-
Dissolve 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole in the solvent.
-
Add NBS and the radical initiator.
-
Heat the mixture to reflux under inert atmosphere and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with water.
-
Dry the organic layer and concentrate to yield 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, which is often used in the next step without further purification.
-
Synthesis of Trityl Losartan
-
Reactants: 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde.
-
Base: A base such as Potassium Hydroxide or Potassium Carbonate.
-
Solvent System: A biphasic system (e.g., Toluene and water) with a phase transfer catalyst (e.g., Tetrabutylammonium bromide) or a polar aprotic solvent like DMF.
-
Procedure:
-
Combine 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole and 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde in the chosen solvent system.
-
Add the base and phase transfer catalyst if applicable.
-
Heat the reaction mixture with vigorous stirring for several hours.
-
After completion, if a biphasic system is used, separate the organic layer, wash with water, and dry. If a single solvent is used, perform an appropriate aqueous workup.
-
The crude product is then reduced in situ with a reducing agent like sodium borohydride to convert the aldehyde to a primary alcohol, yielding Trityl Losartan.
-
Purify the Trityl Losartan by crystallization.
-
Analytical Methods
The purity and identity of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole and its downstream products are typically assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A common analytical technique for monitoring the progress of reactions and assessing the purity of the final product is reverse-phase HPLC. A typical method for analyzing Losartan and its intermediates is described below.
| Parameter | Condition | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | A gradient of Acetonitrile and an aqueous buffer (e.g., 0.1% Phosphoric Acid) | [5] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV at 225 nm or 254 nm | [1][7] |
| Column Temp. | Ambient or controlled (e.g., 40 °C) | [8] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the biphenyl and trityl groups, a singlet for the methyl protons, and protons of the tetrazole ring.
-
¹³C NMR: The carbon NMR spectrum would display a multitude of signals in the aromatic region for the biphenyl and trityl carbons, a signal for the methyl carbon, and signals for the tetrazole carbon.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and vibrations associated with the tetrazole ring.
Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)
The end-products synthesized from 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, the sartans, exert their therapeutic effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS). This system is a critical regulator of blood pressure and fluid balance. The diagram below illustrates the RAAS pathway and the point of intervention for Angiotensin Receptor Blockers (ARBs).
Figure 2: The Renin-Angiotensin-Aldosterone System.
Safety and Handling
5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole is a fundamentally important intermediate in medicinal chemistry and pharmaceutical manufacturing. Its strategic use enables the efficient synthesis of a major class of antihypertensive drugs. This guide has provided a detailed technical overview of its properties, synthesis, and role in drug development, aiming to be a valuable resource for scientists and researchers in this field. Further research into optimizing its synthesis and exploring its potential in the creation of new chemical entities remains an active area of investigation.
References
- 1. A rapid HPLC method for the determination of losartan in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole | C33H26N4 | CID 10152019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. ijrpc.com [ijrpc.com]
- 7. latamjpharm.org [latamjpharm.org]
- 8. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
